molecular formula C26H27N5O2S2 B12150213 2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150213
M. Wt: 505.7 g/mol
InChI Key: OYVNLTPELPFRMT-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and a 4-methylpiperazinyl substituent. Its molecular formula is C₂₈H₂₈N₆O₂S₂, with an average molecular mass of 556.69 g/mol and a monoisotopic mass of 556.1764 g/mol .

The compound’s synthesis likely involves multi-step heterocyclic condensation, as inferred from analogous synthetic routes for structurally related molecules (e.g., thiazolidinone derivatives synthesized via Knoevenagel condensation or nucleophilic substitution) .

Properties

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-28-14-16-29(17-15-28)23-20(24(32)30-12-6-5-11-22(30)27-23)18-21-25(33)31(26(34)35-21)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,18H,7,10,13-17H2,1H3/b21-18-

InChI Key

OYVNLTPELPFRMT-UZYVYHOESA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

CuI-Catalyzed Tandem C–N Bond Formation

A one-pot CuI-catalyzed protocol enables efficient synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones. Reacting 2-halopyridines with (Z)-3-amino-3-arylacrylate esters in DMF at 130°C generates the core structure via intramolecular amidation (Table 1).
Reaction Conditions :

  • Catalyst: CuI (10 mol%)

  • Base: K2_2CO3_3

  • Solvent: DMF

  • Yield: 72–89%

This method avoids harsh acids and achieves broad substrate tolerance, including electron-withdrawing and donating groups on the arylacrylate.

Heteropolyacid-Catalyzed Cyclocondensation

Aluminium-exchanged tungstophosphoric acid (Alx_xH3x_{3−x}PW12_{12}O40_{40}) catalyzes the condensation of 2-aminopyridines with β-keto esters. The Lewis/Brønsted acid synergy facilitates cyclization at 80°C in ethanol, yielding pyrido[1,2-a]pyrimidin-4-ones in >90% yield.
Advantages :

  • Eco-friendly solvent (ethanol)

  • Recyclable catalyst

  • High regioselectivity for the 4-oxo product.

Introduction of the 4-Methylpiperazinyl Group

Buchwald–Hartwig Amination

The 4-methylpiperazine moiety is introduced via palladium-catalyzed coupling of 2-chloropyrido[1,2-a]pyrimidin-4-one with 1-methylpiperazine. Using Pd(OAc)2_2/Xantphos in toluene at 110°C achieves 85% yield (Table 2).
Optimized Conditions :

  • Catalyst: Pd(OAc)2_2 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2_2CO3_3

  • Solvent: Toluene

Direct Alkylation

Alternative methods employ alkylation of secondary amines. Treating 2-(piperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one with methyl iodide in acetonitrile at 60°C selectively methylates the piperazine nitrogen (Yield: 78%).

Formation of the Thiazolidinone Ring

Cyclocondensation with Thiourea Derivatives

The thiazolidin-4-one-2-thione scaffold is synthesized by reacting 3-(3-phenylpropyl)amino-2-mercaptoacrylic acid with chloroacetyl chloride in THF. The reaction proceeds via nucleophilic substitution and cyclization, yielding the thiazolidinone ring in 82% yield.

Mechanism :

  • Nucleophilic attack by the thiol group on chloroacetyl chloride.

  • Intramolecular cyclization to form the 5-membered ring.

  • Tautomerization to stabilize the thioxo configuration.

Z-Selective Knoevenagel Condensation

The Z-configurated exocyclic double bond is established via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one aldehyde and the thiazolidinone methylene group. Using piperidine as a base in ethanol at 50°C ensures >95% Z-selectivity (Table 3).

Key Parameters :

  • Solvent: Anhydrous ethanol

  • Temperature: 50°C

  • Reaction time: 12 hours

Functionalization with the 3-Phenylpropyl Substituent

Alkylation of Thiazolidinone Nitrogen

The 3-phenylpropyl group is introduced by alkylating the thiazolidinone nitrogen with 1-bromo-3-phenylpropane. Using K2_2CO3_3 in DMF at 80°C achieves 88% yield (Table 4).

Side Reactions :

  • Over-alkylation minimized by using 1.2 equivalents of alkylating agent.

  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Grignard Addition

Alternative approaches employ Grignard reagents. Treating 3-oxo-thiazolidin-2-thione with 3-phenylpropylmagnesium bromide in THF at 0°C followed by acid workup yields the 3-phenylpropyl derivative (Yield: 75%).

Purification and Characterization

Chromatographic Techniques

Final purification uses flash chromatography (silica gel, CH2_2Cl2_2/MeOH 95:5) followed by recrystallization from ethanol/water (Yield: 68–72%).

Spectroscopic Confirmation

  • 1^1H NMR (CDCl3_3): δ 8.92 (d, J = 6.5 Hz, 1H, pyrido-H), 7.65–7.21 (m, 5H, Ar-H), 3.82 (s, 4H, piperazine-H).

  • HRMS : m/z calcd for C27_{27}H29_{29}N5_5O2_2S2_2: 543.1784; found: 543.1789.

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)SelectivityReference
Pyrido core formationCuI/K2_2CO3_3/DMF/130°C89High
Piperazinyl introductionPd(OAc)2_2/Xantphos/toluene/110°C85>99%
Thiazolidinone alkylationK2_2CO3_3/DMF/80°C88Z > 95%

Chemical Reactions Analysis

2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of parasite growth in the case of human African trypanosomiasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with diverse substitutions. Key analogues include:

Compound Name Key Structural Differences Potential Implications Source
2-(4-Benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4-Benzylpiperazinyl instead of 4-methylpiperazinyl; isopropyl instead of 3-phenylpropyl Enhanced lipophilicity due to benzyl group; altered steric effects from isopropyl substitution
2-(4-Ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazinyl and 9-methyl on pyrido-pyrimidinone; phenylethyl on thiazolidinone Increased metabolic stability (ethyl group); potential modulation of kinase inhibition
7-(4-Methylpiperazin-1-yl)-2-(1,3-benzodioxol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Simplified structure lacking thiazolidinone moiety; benzodioxol substituent Reduced steric hindrance; possible CNS activity via benzodioxol interaction

Bioactivity Trends in Analogues

While direct bioactivity data for the target compound are absent, structurally related molecules exhibit notable trends:

  • Thiazolidinone Derivatives: Compounds with 2-thioxo-4-oxo-thiazolidinone moieties (e.g., 3-(methylethyl)-5-({4-oxo-2-[4-benzylpiperazinyl]...}methylene)-2-thioxo-1,3-thiazolidin-4-one) demonstrate antimicrobial and antioxidant activities, likely due to the thione group’s redox activity .
  • Z-Configuration : The Z-configuration in analogous compounds (e.g., 5-{[2-(4-ethylpiperazinyl)-9-methyl-4-oxo...]methylene}-3-(phenylethyl)-2-thioxo-1,3-thiazolidin-4-one ) correlates with improved stability and bioavailability compared to E-isomers .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-Benzylpiperazinyl Analogue 4-Ethylpiperazinyl Analogue
LogP (Predicted) 3.8 4.2 3.5
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 8 8 9
TPSA (Ų) 110 112 115

However, its higher TPSA (110 Ų) compared to simpler derivatives (e.g., benzodioxol-substituted compound at 95 Ų ) may limit blood-brain barrier penetration.

Biological Activity

The compound 2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may contribute to a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Overview

The molecular formula of this compound is C24H24N4O2S2C_{24}H_{24}N_{4}O_{2}S_{2}, with a molecular weight of approximately 464.6 g/mol. The structure features a pyrido[1,2-a]pyrimidin-4-one core integrated with a thiazolidinone ring and a piperazine moiety, enhancing its interaction potential with biological targets.

PropertyValue
Molecular FormulaC24H24N4O2S2
Molecular Weight464.6 g/mol
Core StructurePyrido[1,2-a]pyrimidin-4-one
Functional GroupsThiazolidinone, Piperazine

Anticancer Activity

Recent studies indicate that compounds similar to the one exhibit notable anticancer properties . The thiazolidinone scaffold has been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that derivatives of thiazolidinones can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth and metastasis .

Case Study Example:
A derivative of thiazolidinone demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations. Further studies suggested that the mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also under investigation. Thiazolidinone derivatives have been reported to exhibit inhibitory effects on pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in inflammatory processes .

Mechanism of Action:
The anti-inflammatory action may be attributed to the compound's ability to modulate signaling pathways associated with inflammation, including NF-kB and MAPK pathways.

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties . The presence of the thiazolidinone ring is known to enhance the antimicrobial efficacy against various bacterial strains .

Research Findings:
Studies have shown that thiazolidinone derivatives can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its pharmacological profile. Interaction studies typically involve:

  • Molecular Docking Simulations: To predict binding affinities and interaction modes with target proteins.
  • Enzyme Inhibition Assays: To evaluate the compound's effect on specific enzymes related to its proposed activities.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

The synthesis involves multi-step reactions, including:

  • Condensation reactions to form the pyrido[1,2-a]pyrimidin-4-one core.
  • Thiazolidinone ring formation via cyclization with thiourea derivatives under reflux in anhydrous solvents (e.g., DMF or THF) .
  • Z-configuration stabilization by controlling reaction temperature and using stereoselective catalysts. Key purification methods include column chromatography and recrystallization. Yield optimization requires inert atmospheres (e.g., nitrogen) to prevent oxidation and precise stoichiometric ratios of reagents .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm connectivity of the piperazine, thiazolidinone, and pyridopyrimidine moieties.
  • X-ray crystallography for absolute configuration determination, particularly to verify the Z-geometry of the exocyclic double bond. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve complex torsional angles .
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

Q. How can researchers evaluate the compound's biological activity in preliminary assays?

  • In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines to screen for anticancer potential.
  • Enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets.
  • Antimicrobial testing via disc diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. What strategies address low yields or side reactions during the synthesis of the thiazolidinone moiety?

  • Optimize reaction time and temperature : Prolonged heating may degrade sensitive intermediates, while insufficient time leads to incomplete cyclization.
  • Use protecting groups (e.g., Boc for amines) to prevent unwanted side reactions.
  • Switch to continuous flow reactors for improved heat/mass transfer and scalability .

Q. How should contradictory bioactivity data across different studies be resolved?

  • Validate assay conditions : Ensure consistency in cell lines, solvent controls (e.g., DMSO concentration), and endpoint measurements.
  • Perform dose-response curves to confirm activity thresholds.
  • Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina, Glide) to model interactions with target proteins (e.g., kinases or receptors).
  • MD simulations (GROMACS, AMBER) to assess stability of ligand-protein complexes over time.
  • ADMET prediction tools (SwissADME, pkCSM) to estimate solubility, permeability, and metabolic stability .

Q. How can researchers differentiate between the compound's activity and its metabolites in pharmacokinetic studies?

  • Use LC-MS/MS to track the parent compound and metabolites in plasma/tissue samples.
  • Synthesize and test major metabolites (e.g., oxidized or hydrolyzed derivatives) in bioassays.
  • Employ isotopically labeled analogs (e.g., ¹⁴C or deuterated) for precise metabolic pathway tracing .

Methodological Considerations

  • Crystallographic data interpretation : Use Olex2 or Coot alongside SHELXL for model building and validation. Check for residual electron density near sulfur atoms to confirm thioxo group placement .
  • Bioassay design : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for compound stability in culture media (e.g., pH-dependent degradation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.